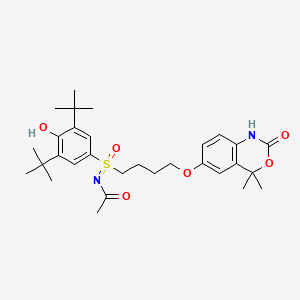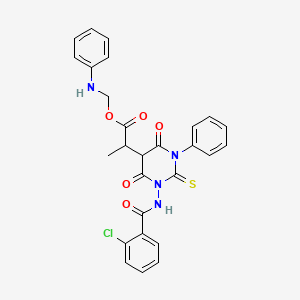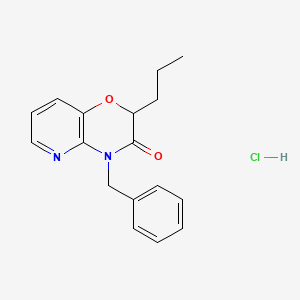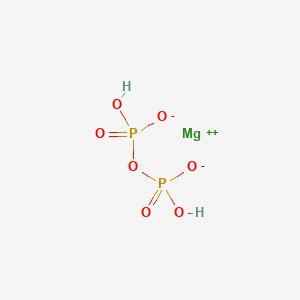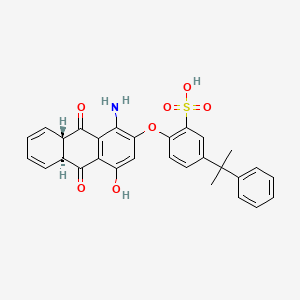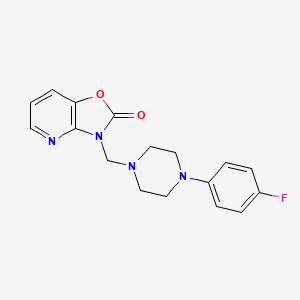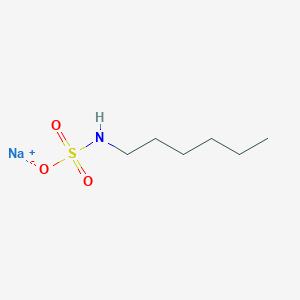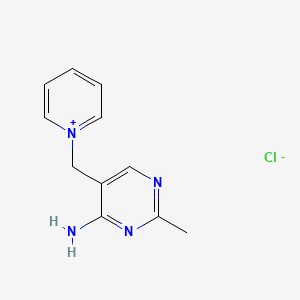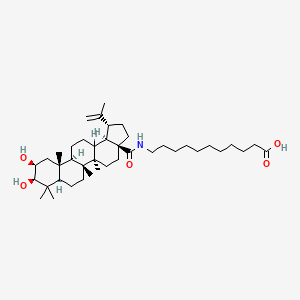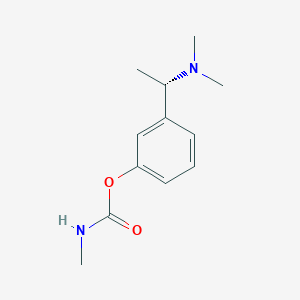
Miotine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was the first synthetic carbamate used clinically and is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . Unlike its analog neostigmine, Miotine, (S)- does not have a quaternary ammonium group, allowing it to exist as an uncharged free base and potentially cross the blood-brain barrier .
Métodos De Preparación
The preparation of Miotine, (S)- involves the synthesis of its stereoisomers. The process typically starts with the methyl urethane of α-m-hydroxyphenylethyldimethylamine. This compound contains an asymmetric carbon atom, making it capable of resolution into its stereoisomers . The synthetic route involves the reaction of 3-[1-(Dimethylamino)ethyl]phenol with methyl isocyanate under controlled conditions to form Miotine, (S)-. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
Miotine, (S)- undergoes various chemical reactions, including:
Oxidation: Miotine, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Miotine, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
Miotine, (S)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase inhibition and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating conditions like myasthenia gravis and Alzheimer’s disease due to its ability to enhance cholinergic transmission.
Industry: Utilized in the development of pesticides and insecticides due to its anticholinesterase activity
Mecanismo De Acción
Miotine, (S)- exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission. The molecular targets of Miotine, (S)- include the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue, blocking the enzyme’s activity. This inhibition can affect various pathways involved in neurotransmission and muscle contraction .
Comparación Con Compuestos Similares
Miotine, (S)- is unique compared to other similar compounds due to its lack of a quaternary ammonium group, allowing it to cross the blood-brain barrier. Similar compounds include:
Neostigmine: Contains a quaternary ammonium group, limiting its ability to cross the blood-brain barrier.
Physostigmine: Another anticholinesterase inhibitor with a different chemical structure and ability to cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine but with a longer duration of action
Miotine, (S)- stands out due to its unique chemical properties and potential for central nervous system effects.
Propiedades
Número CAS |
1070660-29-5 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |
Clave InChI |
KQOUPMYYRQWZLI-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |
SMILES canónico |
CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



